

Griseofulvin's Antitumor Potential: A Comparative Analysis Across Cancer Cell Lines

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[City, State] – [Date] – A comprehensive review of existing literature highlights the significant antitumor properties of Griseofulvin, a well-established antifungal agent, across a diverse range of cancer cell lines. This analysis, designed for researchers, scientists, and drug development professionals, consolidates key findings on the drug's efficacy and mechanisms of action, presenting a clear comparison of its effects on various cancer types.

Griseofulvin has demonstrated notable activity in inhibiting cell proliferation, inducing programmed cell death (apoptosis), and causing cell cycle arrest in numerous cancer cell lines. [1][2] Its primary mechanism of action involves the disruption of microtubule dynamics, which are crucial for cell division, leading to mitotic arrest and subsequent cell death.[1][2][3]

Comparative Efficacy of Griseofulvin: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of Griseofulvin in various cancer cell lines as reported in multiple studies.

Cancer Type	Cell Line	IC50 Value (µM)	Reference
Breast Cancer	MCF-7	17	[1]
Myeloma	KMS 18	9	[1]
U-266	18	[1]	
OPM-2	45	[1]	
RPMI-8226	26	[1]	
Lymphoma	SU-DHL-4	22	
Raji	33	[1]	
OCI-Ly 8 Lam 53	30	[1]	
Non-Small Cell Lung Cancer	NCI-H446	24.58 ± 1.32	
A549	~65 (23 µg/ml)	[4]	
Cervical Cancer	HeLa	20, 75	[1][5]
Adrenocortical Carcinoma	NCI-H295R	Dose-dependent inhibition	[1]
Oral Squamous Cell Carcinoma	SCC114	35	[5]
Leukemia	K562	~43.5 (15.38 µg/mL)	[6]

Mechanisms of Action: Cell Cycle Arrest and Apoptosis

Griseofulvin's antitumor effects are largely attributed to its ability to interfere with the cell cycle and induce apoptosis.

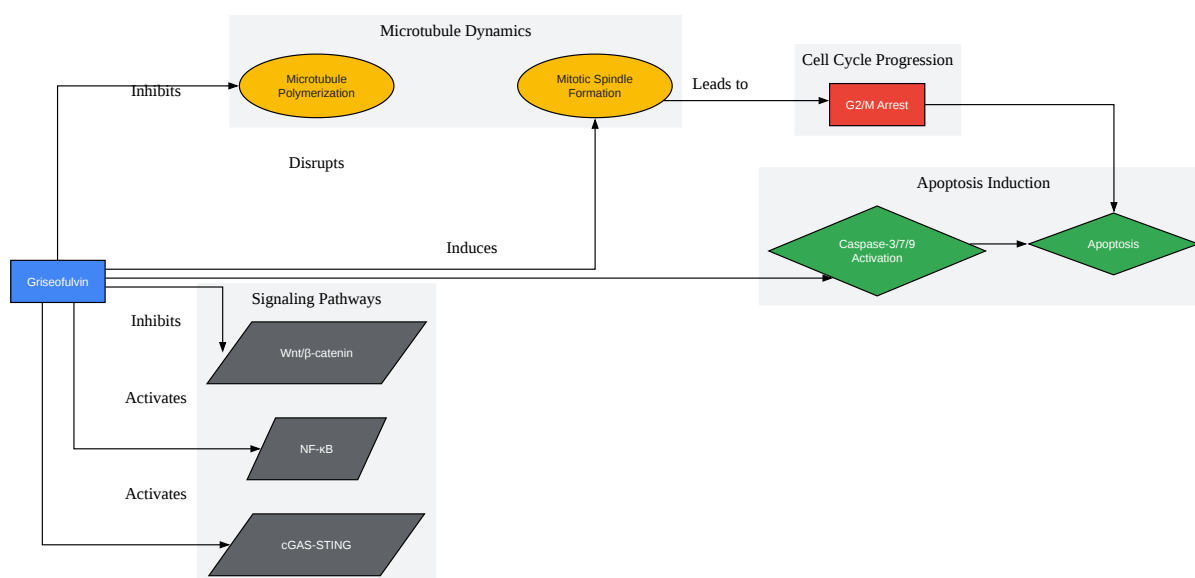
Cell Cycle Arrest: A majority of studies indicate that Griseofulvin induces G2/M phase arrest in cancer cells.[1][2] This is achieved by disrupting the formation of the mitotic spindle, a necessary component for cell division.[1][2] For instance, in MCF-7 breast cancer cells,

Griseofulvin was found to inhibit cell cycle progression in the G2/M phase in a dose-dependent manner.[1][2] Similarly, it induced G2/M arrest in HL-60 leukemia cells by modulating the expression of key regulatory proteins like Wee 1, cyclin E, and CDK 4.[1][2] In K562 leukemia cells, treatment with Griseofulvin resulted in a significant accumulation of cells in the G2/M phase (from 17.64% to 48.29%).[6]

Apoptosis Induction: Griseofulvin has been shown to trigger apoptosis in various cancer cell lines.[2][7] In non-small cell lung cancer cells (NCI-H446), Griseofulvin-induced apoptosis was associated with the activation of the mitochondrial cytochrome-C pathway, evidenced by the activation of caspase-3 and caspase-9, and an increase in the pro-apoptotic protein Bax, alongside a decrease in the anti-apoptotic protein Bcl-2.[1] In adrenocortical carcinoma cells, a 40 μ M concentration of Griseofulvin for 24 hours led to a significant induction of apoptosis, as indicated by caspase 3/7 cleavage.[7] Furthermore, in K562 leukemia cells, Griseofulvin induced apoptosis in 38.35% of the cell population.[6] The drug has also been found to induce apoptosis in human germ cell tumor cells through a connexin 43-dependent mechanism.[8][9]

Signaling Pathways Modulated by Griseofulvin

Griseofulvin's anticancer activity is linked to its influence on several key signaling pathways.



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Caption: Signaling pathways affected by Griseofulvin in cancer cells.

Studies have revealed that Griseofulvin can inhibit the Wnt/ β -catenin signaling pathway in myeloma cell lines, which is often abnormally activated in cancer.[1] It has also been shown to activate the NF- κ B pathway in human malignant cell lines (HL-60) and the cGAS-STING

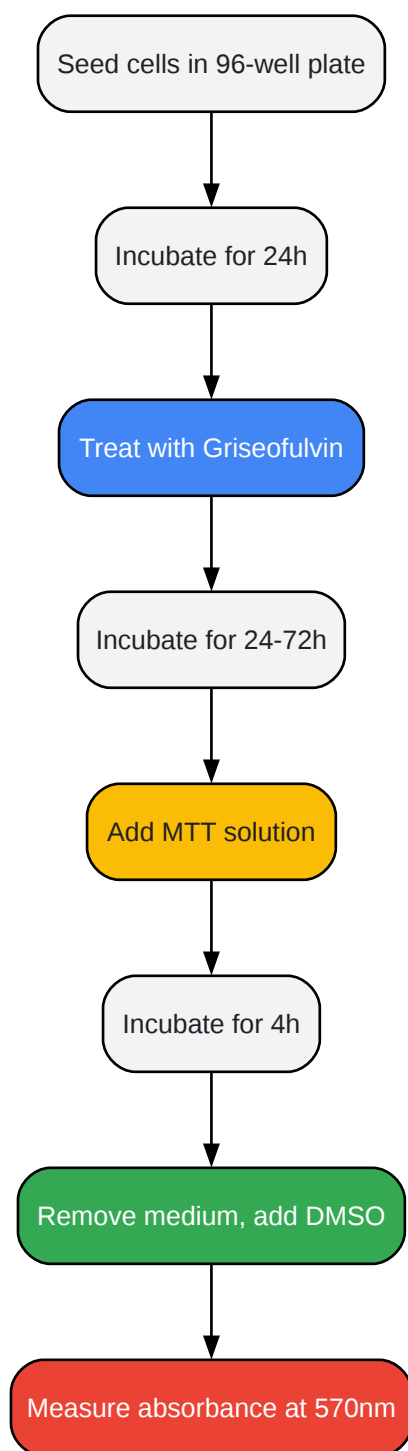
pathway in non-small cell lung cancer cells, which can lead to an anti-tumor immune response. [3][10]

Experimental Protocols

To ensure the reproducibility of the cited findings, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

- **Cell Seeding:** Plate cancer cells in a 96-well plate at a density of 5×10^3 to 1×10^4 cells per well and incubate for 24 hours to allow for cell attachment.
- **Drug Treatment:** Treat the cells with various concentrations of Griseofulvin (e.g., 0-100 μM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
- **MTT Addition:** Following treatment, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.



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Caption: Workflow for a typical MTT cell viability assay.

Cell Cycle Analysis (Flow Cytometry)

- **Cell Treatment:** Treat cells with Griseofulvin at the desired concentrations for the specified time.
- **Cell Harvesting:** Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.
- **Staining:** Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
- **Flow Cytometry:** Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on the fluorescence intensity of PI.

Apoptosis Assay (Annexin V/PI Staining)

- **Cell Treatment and Harvesting:** Treat cells with Griseofulvin and harvest as described for cell cycle analysis.
- **Staining:** Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
- **Flow Cytometry:** Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Conclusion

The collective evidence strongly suggests that Griseofulvin possesses significant anticancer properties against a wide array of cancer cell lines. Its ability to disrupt microtubule function, leading to cell cycle arrest and apoptosis, underscores its potential as a therapeutic agent. While the in vitro data is promising, further in vivo studies are warranted to fully elucidate its clinical utility in oncology. The favorable safety profile of Griseofulvin, established through its long-term use as an antifungal medication, makes it an attractive candidate for repurposing in cancer therapy, potentially in combination with other chemotherapeutic agents to enhance efficacy.^{[1][2]}

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